molecular formula C14H22N2O4 B1352202 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine CAS No. 547730-06-3

1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine

Cat. No.: B1352202
CAS No.: 547730-06-3
M. Wt: 282.34 g/mol
InChI Key: PDNVQJDNOKBJSF-UHFFFAOYSA-N
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Description

1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine is a synthetic organic compound with the molecular formula C14H22N2O4 It features a piperazine core substituted with two tetrahydrofuran-2-yl carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine typically involves the reaction of piperazine with tetrahydrofuran-2-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:

Piperazine+2Tetrahydrofuran-2-carbonyl chloride1,4Bis((tetrahydrofuran-2-yl)carbonyl)piperazine+2HCl\text{Piperazine} + 2 \, \text{Tetrahydrofuran-2-carbonyl chloride} \rightarrow 1,4-\text{Bis((tetrahydrofuran-2-yl)carbonyl)piperazine} + 2 \, \text{HCl} Piperazine+2Tetrahydrofuran-2-carbonyl chloride→1,4−Bis((tetrahydrofuran-2-yl)carbonyl)piperazine+2HCl

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, such as controlling temperature, reaction time, and the molar ratios of reactants. Additionally, purification steps like recrystallization or chromatography might be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The tetrahydrofuran rings can be oxidized to form lactones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The piperazine nitrogen atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Formation of tetrahydrofuran-2-one derivatives.

    Reduction: Formation of 1,4-bis((tetrahydrofuran-2-yl)methanol)piperazine.

    Substitution: Formation of N-alkyl or N-acyl derivatives of the piperazine ring.

Scientific Research Applications

1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, through its piperazine core and tetrahydrofuran-2-yl carbonyl groups. These interactions can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)ethylenediamine
  • 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)hexamethylenediamine

Uniqueness

1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may offer different reactivity and interaction profiles, making it suitable for specialized applications in research and industry.

Properties

IUPAC Name

[4-(oxolane-2-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4/c17-13(11-3-1-9-19-11)15-5-7-16(8-6-15)14(18)12-4-2-10-20-12/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNVQJDNOKBJSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCN(CC2)C(=O)C3CCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

547730-06-3
Record name 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0547730063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-BIS((TETRAHYDROFURAN-2-YL)CARBONYL)PIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DT67BKD786
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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